molecular formula C8H15NaO2 B104734 Sodium 2-ethylhexanoate CAS No. 19766-89-3

Sodium 2-ethylhexanoate

Cat. No. B104734
CAS RN: 19766-89-3
M. Wt: 166.19 g/mol
InChI Key: VYPDUQYOLCLEGS-UHFFFAOYSA-M
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Description

Sodium 2-ethylhexanoate is a compound that has been studied in various contexts, including its role in chemical synthesis, its interaction with biological systems, and its physical and chemical properties. The substance has been used as a base and catalyst in the aminolysis of lactones, indicating its utility in organic synthesis . It has also been implicated in teratogenic effects, with studies on its enantiomers showing differential impacts on embryonic development in mice . Furthermore, structural studies have provided insights into its molecular arrangement in different solvents and crystalline forms .

Synthesis Analysis

The synthesis of sodium 2-ethylhexanoate can be achieved through the reaction of 2-ethylhexanol with sodium hydroxide in the presence of a catalyst such as copper(II) oxide, followed by dehydrogenation under atmospheric pressure . This process has been optimized to achieve a high yield of the product, demonstrating the feasibility of synthesizing sodium 2-ethylhexanoate on a practical scale.

Molecular Structure Analysis

Structural studies have revealed that sodium 2-ethylhexanoate can exist as a dimer in solution and can form distinct polymeric structures when crystallized. In a mixed 1,10-phenanthroline–water solvate, the compound forms dimeric subunits that propagate through hydrogen bonds, while in its solvent-free form, it exhibits a five-coordinate cation structure with a central hydrophilic core surrounded by disordered alkyl groups .

Chemical Reactions Analysis

Sodium 2-ethylhexanoate has been found to serve as both a base and a catalyst in the aminolysis of lactones, suggesting its reactivity and utility in facilitating chemical transformations . Additionally, it has been used as a reagent for Br/Na exchanges and directed metalations in continuous flow, highlighting its versatility in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 2-ethylhexanoate have been explored in various studies. For instance, its interaction with other compounds, such as di-(2-ethylhexyl) sodium sulfosuccinate, has been investigated using the ferric hydroxamate procedure to determine optimal conditions for quantitative analysis . Moreover, the effects of sodium 2-ethylhexanoate on the extraction of ethanol from aqueous solutions have been examined, with the addition of sodium chloride to the system influencing the extraction process .

Scientific Research Applications

Chemical Synthesis

Sodium 2-ethylhexanoate has been identified as a significant compound in the synthesis and catalysis of various chemicals. It serves as a base and catalyst in the mild aminolysis of lactones, making it applicable to acid/base sensitive substrates due to its nearly neutral pH conditions (Liu et al., 2001). Additionally, it is used as a sodium donor in the synthesis of 2-ethylhexanoic acid from 2-ethylhexanol, with copper(II) oxide acting as the catalyst (Wen-long et al., 2014).

Material Science

In the realm of materials science, sodium 2-ethylhexanoate has found applications as a precursor. It exists as a dimer in MeOD solution and displays distinct polymeric structures when crystallized, influencing the structural formation of materials (Gauld et al., 2021). Its role as a metal-organic precursor in materials science, specifically for ring-opening polymerizations and in painting industries as a drier, is well documented (Mishra et al., 2007).

Catalysis and Chemical Reactions

The compound is also a key player in various chemical reactions, serving as a reagent for Br/Na exchanges and directed metalations under continuous flow conditions (Harenberg et al., 2021). Its catalytic activity has been evaluated in reactions like ethylene trimerization, showcasing its versatility in synthetic chemistry (Makhaev et al., 2013).

Safety And Hazards

Sodium 2-ethylhexanoate is suspected of damaging fertility or the unborn child . It may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

Sodium 2-ethylhexanoate is a catalyst used in a variety of industrial processes . It is a highly efficient catalyst, and its use can reduce the amount of energy and time required for a reaction . Its future directions could involve further optimization of its synthesis process and exploration of its potential applications in various industrial processes .

properties

IUPAC Name

sodium;2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Na/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPDUQYOLCLEGS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044866
Record name Sodium 2-ethylhexanoate
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Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoic acid, 2-ethyl-, sodium salt (1:1)
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Product Name

Sodium 2-ethylhexanoate

CAS RN

19766-89-3
Record name Sodium 2-ethylhexanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, sodium salt (1:1)
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Record name Sodium 2-ethylhexanoate
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Record name Sodium 2-ethylhexanoate
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Record name SODIUM 2-ETHYLHEXANOATE
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Synthesis routes and methods I

Procedure details

A solution of 120 g (3.0 moles) of sodium hydroxide was dissolved in 500 ml of distilled water. 2-Ethylhexanoic acid (475 g, 3.3 moles) was added with stirring to form sodium 2-ethylhexanoate. In a separate container, 200 g (0.5 mole) of chromium nitrate nonahydrate was dissolved in 500 ml of distilled water. The chromium nitrate solution was slowly added to the sodium 2-ethylhexanoate solution with good stirring. When the addition was complete, 500 ml of hexane were added and stirring was continued for 10 minutes. The layers were separated and the hexane layer containing the aquated chromium III tri-2-ethylhexanoate was washed with dilute sodium hydroxide solution, water, dilute sodium carbonate solution and finally with distilled water. The hexane solution was then dried over anhydrous magnesium sulfate. Most of the hexane was removed under reduced pressure and the resulting concentrate was slowly added to 500 ml of acetone. The resulting blue granular solid was filtered and air dried to yield 130 g (54%) of aquated chromium tri-2-ethylhexanoate. Molecular weight determination indicated that the compound is polymeric in nature, probably due to the oxygen bridging of chromium atoms.
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
475 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Solution A was prepared by the addition of 300 g of zirconium acid sulfate to 370 g of water. A second aqueous solution (Solution B) containing an excess amount of base in an amount of 0.101 excess equivalents per equivalent of the zirconium acid sulfate of Solution A was prepared as follows: Sodium 2-ethylhexanoate was prepared in situ by adding 133.0 g of 2-ethylhexanoate acid to 643.4 g of water and a neutralizing amount of 73.9 g of sodium hydroxide (an exact equivalent). Sodium carbonate was added in an amount of 155.4 g to provide a 10.1% excess of basic equivalents per equivalent of zirconium acid sulfate. An amount of 373.7 g of mineral spirits and 15.3 g of butyl cabitol was added to provide organic phase material for product collection before combining the solutions.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
370 g
Type
solvent
Reaction Step One
[Compound]
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
133 g
Type
reactant
Reaction Step Three
Name
Quantity
643.4 g
Type
solvent
Reaction Step Three
Quantity
73.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 120g (3.0 moles) of sodium hydroxide was dissolved in 500 ml of distilled water. 2-Ethylhexanoic acid (491g. 3.3. moles) was added with stirring to form sodium 2-ethylhexanoate. In a separate container 200g (0.5 mole) of chromium nitrate nonahydrate was dissolved in 500 ml of distilled water. The chromium nitrate solution was slowly added to the sodium 2-ethylhexanoate solution with good stirring. When the addition was complete, 500 ml of hexane were added and stirring was continued for 10 minutes. The layers were separated and the hexane layer containing the aquated chromium III tri-2-ethylhexanoate was washed with dilute sodium hydroxide solution, water, dilute sodium carbonate solution and finally with distilled water. The hexane solution was then dried over anhydrous magnesium sulfate. Most of the hexane was removed under reduced pressure and the resulting concentrate was slowly added to 500 ml of acetone. The resulting blue granular solid was filtered and air dried to yield 130g (54%) of aquated chromium tri-2-ethylhexanoate. Molecular weight determination indicated that the compound is polymeric in nature, probably due to the oxygen bridging of chromium atoms.
[Compound]
Name
120g
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-ethylhexanoate
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Sodium 2-ethylhexanoate

Citations

For This Compound
407
Citations
MD Collins, WJ Scott, SJ Miller, DA Evans… - Toxicology and applied …, 1992 - Elsevier
… Enantiomerically pure samples (>99%) of(R)and (S)-sodium 2-ethylhexanoate were prepared via chromatographic separation of two diastereomeric derivatives obtained from the …
Number of citations: 20 www.sciencedirect.com
R Raju, K Prasad - Tetrahedron, 2012 - Elsevier
… Sodium 2-ethylhexanoate is an inexpensive reagent readily available from several commercial sources. Taking advantage of its solubility in non-polar organic solvents salts of several …
Number of citations: 20 www.sciencedirect.com
RM Gauld, R McLellan, AR Kennedy… - European Journal of …, 2021 - Wiley Online Library
… Focusing mainly on sodium 2-ethylhexanoate, this study reveals that the carboxylate exists … Solvent-free sodium 2-ethylhexanoate has five-coordinate cations comprising one bidentate …
J Fitt, K Prasad, O Repič, TJ Blacklock - Tetrahedron letters, 1998 - Elsevier
… Abstract: A highly useful method for the acylation of amines with acid chlorides utilizing sodium 2-ethylhexanoate as the base is described. This procedure is superior to the …
Number of citations: 10 www.sciencedirect.com
J Reid, S Cook, J Barker - SAE International Journal of Fuels and Lubricants, 2014 - JSTOR
… the use of fuel soluble sodium 2-ethylhexanoate in conjunction with … Sodium 2-ethylhexanoate alone did not cause injector sticking. To aid solubility in the fuel sodium 2-ethylhexanoate …
Number of citations: 22 www.jstor.org
VD Makhaev, LA Petrova, KA Alferov… - Russian Journal of …, 2013 - Springer
… By one of these the compound is obtained by reacting sodium 2-ethylhexanoate (NaEH) with chromium nitrate in an aqueous medium [3]. The thus synthesized Cr(EH)3 contains water …
Number of citations: 9 link.springer.com
T Osawa, S Sakai, T Harada, O Takayasu - Chemistry letters, 2001 - journal.csj.jp
… Further investigations on the difference between the in situ modification method and the conventional modification method, and the role of NaBr and sodium 2-ethylhexanoate in the in …
Number of citations: 19 www.journal.csj.jp
T Osawa, K Sawada, T Harada, O Takayasu - Applied Catalysis A: General, 2004 - Elsevier
… the addition of tartaric acid and sodium 2-ethylhexanoate to the reaction media before every … the addition of tartaric acid and sodium 2-ethylhexanoate to the reaction media every other …
Number of citations: 15 www.sciencedirect.com
W Liu, DD Xu, O Repič, TJ Blacklock - Tetrahedron Letters, 2001 - Elsevier
… Sodium 2-ethylhexanoate (NaEH) is found to serve both as a base and a catalyst in … Aminolysis of lactones by benzylamine hydrochloride is promoted by sodium 2-ethylhexanoate (…
Number of citations: 55 www.sciencedirect.com
SL Plonait, H Nau, RF Maier, W Wittfoht… - Transfusion, 1993 - Wiley Online Library
Infants in the neonatal intensive care unit are regularly exposed to the plasticizer di‐(2‐ethylhexyl)‐phthalate (DEHP) following exchange transfusion or extracorporeal membrane …
Number of citations: 102 onlinelibrary.wiley.com

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